2-methyladamantan-2-amine hydrochloride 2-methyladamantan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354420-15-7
VCID: VC11605405
InChI:
SMILES:
Molecular Formula: C11H20ClN
Molecular Weight: 201.7

2-methyladamantan-2-amine hydrochloride

CAS No.: 1354420-15-7

Cat. No.: VC11605405

Molecular Formula: C11H20ClN

Molecular Weight: 201.7

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyladamantan-2-amine hydrochloride - 1354420-15-7

Specification

CAS No. 1354420-15-7
Molecular Formula C11H20ClN
Molecular Weight 201.7

Introduction

Structural and Chemical Characteristics of 2-Methyladamantan-2-amine Hydrochloride

Molecular Architecture

Adamantane derivatives are characterized by a rigid diamondoid cage structure. The addition of a methyl group at the 2-position and an amine group at the same carbon creates a sterically hindered tertiary amine. Protonation with hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.

Key structural features include:

  • Molecular Formula: Likely C11H20NHClC_{11}H_{20}N \cdot HCl, based on adamantane (C10H16C_{10}H_{16}) with a methyl and amine substituent.

  • Molecular Weight: Estimated ~201.7 g/mol (adamantane backbone: 136.24 g/mol + CH3_3: 15.03 g/mol + NH2_2·HCl: 53.49 g/mol).

  • Stereochemistry: The adamantane cage imposes significant conformational restrictions, potentially influencing reactivity and biological activity .

Physicochemical Properties

While direct data is unavailable, comparisons to similar compounds suggest:

  • Solubility: High solubility in water and polar aprotic solvents due to ionic character, contrasting with hydrophobic adamantane .

  • Thermal Stability: Adamantane derivatives typically exhibit high melting points (>200°C); the hydrochloride salt may decompose before melting .

  • LogP: Estimated ~1.5–2.0, balancing hydrophobic adamantane and hydrophilic ammonium chloride .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Two primary routes are plausible:

  • Direct Amination of 2-Methyladamantane:

    • Friedel-Crafts alkylation to install methyl group, followed by nitration and reduction to amine.

    • Challenges: Steric hindrance at the 2-position reduces electrophilic substitution efficiency .

  • Adamantane Functionalization via Intermediates:

    • Start with 2-adamantanone, convert to oxime, and reduce to amine (e.g., via LiAlH4_4). Subsequent methylation and HCl treatment yield the target .

Optimization Strategies

  • Catalysis: Lewis acids (e.g., AlCl3_3) could improve electrophilic substitution yields .

  • Protection-Deprotection: Tert-butyldimethylsilyl (TBDMS) groups may stabilize intermediates during functionalization .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures likely required for hydrochloride isolation .

Pharmacological and Industrial Applications

Materials Science

  • Coordination Polymers: Ammonium groups could act as nodes in metal-organic frameworks (MOFs) for gas storage .

  • Surface Functionalization: Cationic nature enables adhesion to negatively charged substrates (e.g., silica nanoparticles) .

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Scalability: No reported multi-gram syntheses; batch reactor optimization needed.

  • Biological Activity: In vitro screening against viral and neurological targets is absent.

  • Crystallography: Single-crystal X-ray data would clarify stereoelectronic effects.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modify methyl/amine positions to optimize pharmacokinetics.

  • Process Chemistry: Develop continuous-flow methods for safer HCl handling .

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